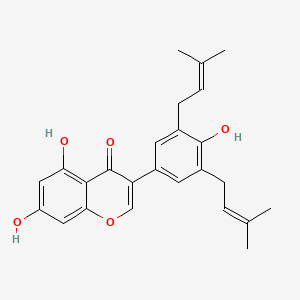

3',5'-Diprenylgenistein

Übersicht

Beschreibung

3’,5’-Diprenylgenistein is a type of flavonoid . It is a yellow powder and is found in the roots of Lupinus mutabilis . It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) activities and can reduce muscle cell viability . It also exhibits significant glucose-uptake activity in basal and insulin-stimulated L6 myotubes .

Molecular Structure Analysis

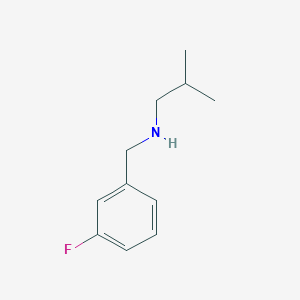

The molecular formula of 3’,5’-Diprenylgenistein is C25H26O5 . Its molecular weight is 406.5 g/mol . The chemical name is 5,7-dihydroxy-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]chromen-4-one . The structure can be represented by the SMILES string:CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C . Physical And Chemical Properties Analysis

3’,5’-Diprenylgenistein is a yellow powder . It has a molecular weight of 406.5 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen

Glucose Uptake and Diabetes Treatment

3',5'-Diprenylgenistein, derived from Tetracera scandens, has shown significant activity in stimulating glucose uptake in L6 myotubes. This compound inhibits protein tyrosine phosphatase 1B (PTP1B) activities, which is beneficial for treating type 2 diabetes mellitus. It also influences AMPK phosphorylation, GLUT4, and GLUT1 mRNA expressions, crucial for glucose metabolism (Lee et al., 2009).

Osteogenic Activities

Studies on prenylgenistein derivatives, including this compound, have demonstrated their influence on osteoblastic proliferation, differentiation, and mineralization. These compounds, particularly when prenylated at specific positions, significantly impact cell growth and alkaline phosphatase activity, which are critical in bone formation and health (Zhang et al., 2008).

Anti-Obesity Effects

This compound has been observed to have a significant anti-obesity effect in studies involving high-fat diet-induced obese mice. It regulates metabolic parameters and reduces fat accumulation by influencing lipogenic genes, transcription factors like PPARγ and C/EBPα, and hormones such as leptin and adiponectin (Jo et al., 2015).

HIV-1 Protease Inhibition

Prenylated isoflavone structures, including this compound, have been isolated from Erythrina senegalensis and exhibited potent inhibitory activities against HIV-1 protease. This finding is significant for potential therapeutic applications in HIV treatment (Lee et al., 2009).

Interaction with Lipid Micelles

Studies involving this compound and related isoflavones have explored their interactions with lipid micelles. These interactions are essential for understanding the modulation of gramicidin A ion channels and other ion-channel activities, which are critical in various cellular processes (Whaley et al., 2006).

Inhibition of Diacylglycerol Acyltransferase

Compounds including this compound from Erythrina senegalensis have shown inhibitory effects on diacylglycerol acyltransferase (DGAT), a potential target for obesity and type 2 diabetes treatment. Isoflavonoids with isoprenyl groups, like this compound, have emerged as novel DGAT inhibitors (Oh et al., 2009).

Wirkmechanismus

Target of Action

3’,5’-Diprenylgenistein is known to inhibit protein tyrosine phosphatase 1B (PTP1B) activities . PTP1B is a key enzyme involved in the negative regulation of insulin signaling, and thus, its inhibition can enhance insulin sensitivity and glucose uptake .

Mode of Action

The compound interacts with its target, PTP1B, and inhibits its activities . This inhibition can lead to enhanced insulin sensitivity and glucose uptake, particularly in muscle cells . It’s also suggested that 3’,5’-Diprenylgenistein exhibits significant glucose-uptake activity in basal and insulin-stimulated L6 myotubes .

Biochemical Pathways

The primary biochemical pathway affected by 3’,5’-Diprenylgenistein is the insulin signaling pathway . By inhibiting PTP1B, the compound enhances insulin sensitivity and promotes glucose uptake . This can lead to improved glucose homeostasis and potentially beneficial effects in conditions like diabetes mellitus .

Pharmacokinetics

These properties can enhance the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3’,5’-Diprenylgenistein’s action primarily involve enhanced insulin sensitivity and glucose uptake . This can lead to improved glucose homeostasis, which is particularly beneficial in conditions like diabetes mellitus .

Biochemische Analyse

Biochemical Properties

3’,5’-Diprenylgenistein has been found to interact with various biomolecules. It has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B) activities, which can reduce muscle cell viability . Additionally, it exhibits significant glucose-uptake activity in basal and insulin-stimulated L6 myotubes .

Cellular Effects

In terms of cellular effects, 3’,5’-Diprenylgenistein has been shown to influence muscle cells. It can reduce muscle cell viability and enhance glucose uptake in these cells . This suggests that 3’,5’-Diprenylgenistein may play a role in cellular metabolism and energy regulation.

Molecular Mechanism

The molecular mechanism of 3’,5’-Diprenylgenistein involves its interaction with PTP1B. By inhibiting PTP1B activities, 3’,5’-Diprenylgenistein can influence cellular processes such as glucose uptake

Metabolic Pathways

It is known to influence glucose uptake in muscle cells , suggesting it may play a role in glucose metabolism

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-16-9-18(10-17(24(16)28)8-6-15(3)4)20-13-30-22-12-19(26)11-21(27)23(22)25(20)29/h5-6,9-13,26-28H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFLPCCZHOCCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

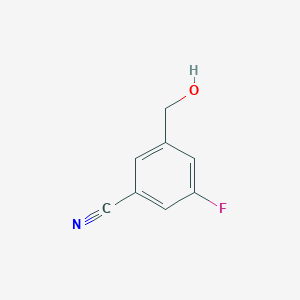

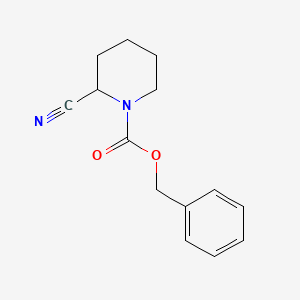

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B3026571.png)

![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)